4-(4-Amino-2-bromophenoxy)benzonitrile

Catalog No.
S14414464
CAS No.
M.F
C13H9BrN2O
M. Wt
289.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Amino-2-bromophenoxy)benzonitrile

Product Name

4-(4-Amino-2-bromophenoxy)benzonitrile

IUPAC Name

4-(4-amino-2-bromophenoxy)benzonitrile

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C13H9BrN2O/c14-12-7-10(16)3-6-13(12)17-11-4-1-9(8-15)2-5-11/h1-7H,16H2

InChI Key

CZGOSEQZTXREFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)N)Br

4-(4-Amino-2-bromophenoxy)benzonitrile is a chemical compound characterized by the presence of both an amino group and a bromine atom on its aromatic rings. Its chemical formula is C13H10BrN2O, and it features a benzonitrile moiety, which contributes to its potential biological activity. The structure consists of a bromophenoxy group attached to a benzonitrile, making it an interesting target for various chemical and biological studies.

The reactivity of 4-(4-Amino-2-bromophenoxy)benzonitrile can be attributed to the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic aromatic substitution. Additionally, the nitrile group may engage in hydrolysis or reduction reactions under specific conditions.

Common reactions include:

  • Nucleophilic substitution: The amino group can react with electrophiles.
  • Electrophilic aromatic substitution: The bromine can be replaced by other substituents under suitable conditions.
  • Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid.

Compounds similar to 4-(4-Amino-2-bromophenoxy)benzonitrile have shown promising biological activities, including:

  • Antitumor activity: Benzamide derivatives have been noted for their ability to inhibit tumor cell growth.
  • Antibacterial properties: Many compounds in this class exhibit activity against various bacterial strains.
  • Inhibition of specific enzymes: Such compounds may act as inhibitors of enzymes like fibroblast growth factor receptor 1, which is involved in cancer progression .

The synthesis of 4-(4-Amino-2-bromophenoxy)benzonitrile typically involves several steps:

  • Bromination: Starting with 4-amino-2-bromophenol, bromination can introduce the bromine atom at the desired position.
  • Nitration: The nitrile group can be introduced through a reaction with cyanide sources under acidic or basic conditions.
  • Coupling reactions: Techniques such as Ullmann coupling may be employed to link different aromatic systems effectively.

4-(4-Amino-2-bromophenoxy)benzonitrile has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer and bacterial infections.
  • Material science: Its unique properties may be harnessed in developing novel materials with specific optical or electronic characteristics.
  • Research: Used as a reagent in organic synthesis and for studying biological pathways involving its structural components.

Interaction studies involving 4-(4-Amino-2-bromophenoxy)benzonitrile typically focus on its binding affinity to various biological targets. Techniques such as molecular docking and spectroscopy are used to assess how well this compound interacts with DNA or proteins. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 4-(4-Amino-2-bromophenoxy)benzonitrile. These include:

Compound NameStructureNotable Features
4-Amino-2-chlorobenzonitrileC13H10ClN2Exhibits antibacterial activity; chlorine substituent influences reactivity.
4-Bromo-N-(4-methylphenyl)benzenesulfonamideC13H12BrNKnown for antitumor properties; sulfonamide enhances solubility.
2-Amino-5-bromobenzonitrileC7H5BrN2Demonstrates antifungal activity; simpler structure allows easier synthesis.

Uniqueness

The uniqueness of 4-(4-Amino-2-bromophenoxy)benzonitrile lies in its specific combination of amino, bromo, and nitrile functional groups, which may confer distinct biological activities not observed in other similar compounds. This combination allows for diverse chemical reactivity and potential therapeutic applications that could be explored further in drug development.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

287.98983 g/mol

Monoisotopic Mass

287.98983 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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